methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
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Overview
Description
Deacetylvinblastine hydrazide sulfate salt is a cytotoxic vinca alkaloid derivative. It is often conjugated with folic acid to produce EC145, a novel folate-receptor targeted agent currently under development as an anti-cancer agent . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of deacetylvinblastine hydrazide sulfate salt involves the modification of the basic skeletons of vinblastine and vincristine. The synthetic investigation of these biologically active natural compounds serves two main purposes: the total synthesis of alkaloids and their analogues, and the modification of structures to produce more selective, effective, or less toxic derivatives . The carboxylic ester group of vinblastine at position 16 can be converted to an amide in a reaction with refluxing ammonia . Industrial production methods may involve the coupling of catharanthine and vindoline in one step, with the products and their yields varying depending on the type of iron salt and solvents used .
Chemical Reactions Analysis
Deacetylvinblastine hydrazide sulfate salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenolysis and the use of sulfur trioxide for sulfation . Major products formed from these reactions include derivatives such as 17-desacetylvinblastine-16-amide, which is an excellent antitumor agent .
Scientific Research Applications
Deacetylvinblastine hydrazide sulfate salt has several scientific research applications, particularly in the field of cancer research. It is used to produce EC145, a folate-receptor targeted agent under development as an anti-cancer agent . Additionally, it has been studied for its vascular disrupting effects in tumor models . The compound’s cytotoxic properties make it valuable for proteomics research and the study of antitumor agents .
Mechanism of Action
The mechanism of action of deacetylvinblastine hydrazide sulfate salt involves its interaction with tubulin, a protein essential for the formation of the microtubule system during cell division . By binding to the microtubular proteins of the mitotic spindle, the compound leads to the crystallization of the microtubule and mitotic arrest or cell death . This mechanism is similar to that of other vinca alkaloids, which act as spindle poisons .
Comparison with Similar Compounds
Deacetylvinblastine hydrazide sulfate salt is similar to other vinca alkaloids such as vinblastine and vincristine. These compounds are dimeric alkaloids isolated from the Madagascar periwinkle plant and exhibit significant cytotoxic activity . The primary difference between vinblastine and vincristine is the presence of a methyl group in vinblastine and a formyl group in vincristine . Other similar compounds include vindesine, which is a derivative of vinblastine and is used for the treatment of various cancers .
Properties
IUPAC Name |
methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N6O7.H2O4S/c1-6-40(53)21-24-22-48(23-40)17-13-26-25-11-8-9-12-29(25)45-34(26)33(35(50)56-5)32(24)27-19-28-30(20-31(27)55-4)47(3)37-42(28)15-18-49-16-10-14-41(7-2,36(42)49)38(51)43(37,54)39(52)46-44;1-5(2,3)4/h8-12,14,19-20,24,32-33,36-38,45,51,53-54H,6-7,13,15-18,21-23,44H2,1-5H3,(H,46,52);(H2,1,2,3,4)/t24-,32+,33+,36-,37+,38+,40-,41+,42+,43-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPPARDAHXHEV-FMMXYEQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CN(C1)CCC3=C(C(C2C4=CC5=C(C=C4OC)N(C6C57CCN8C7C(C=CC8)(C(C6(C(=O)NN)O)O)CC)C)C(=O)OC)NC9=CC=CC=C39)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2CN(C1)CCC3=C([C@@H]([C@H]2C4=CC5=C(C=C4OC)N([C@@H]6[C@]57CCN8[C@H]7[C@@](C=CC8)([C@H]([C@@]6(C(=O)NN)O)O)CC)C)C(=O)OC)NC9=CC=CC=C39)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N6O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.